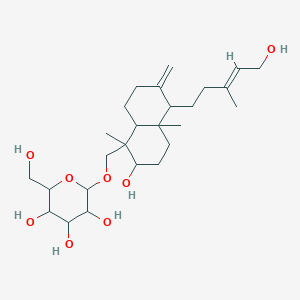

Goshonoside F2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Goshonoside F2 se aísla típicamente de las hojas de Rubus chingii Hu mediante métodos de extracción que involucran solventes como el etanol . El proceso generalmente incluye pasos como el secado del material vegetal, la molienda en polvo y luego la utilización de etanol para extraer los compuestos deseados. El extracto se somete luego a diversas técnicas cromatográficas para aislar this compound .

Métodos de Producción Industrial

Actualmente, hay información limitada sobre la producción a escala industrial de this compound. La mayor parte de los datos disponibles se refieren a métodos de extracción e aislamiento a escala de laboratorio .

Análisis De Reacciones Químicas

Tipos de Reacciones

Goshonoside F2 experimenta diversas reacciones químicas, incluyendo oxidación y glucosilación . Estas reacciones son cruciales para modificar el compuesto para estudiar sus diferentes propiedades farmacológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio y donadores de glicósidos para las reacciones de glucosilación . Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar la estabilidad del compuesto.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados y formas glucosiladas de this compound, que se estudian por sus actividades farmacológicas mejoradas .

Aplicaciones Científicas De Investigación

Goshonoside F2 ha sido objeto de diversos estudios científicos debido a sus posibles efectos farmacológicos . Ha mostrado promesa en las siguientes áreas:

Mecanismo De Acción

El mecanismo de acción de Goshonoside F2 implica su interacción con diversos objetivos moleculares y vías . Se ha demostrado que inhibe las vías inflamatorias modulando la actividad de enzimas y moléculas de señalización clave . Además, sus efectos antitumorales se atribuyen a su capacidad de inducir apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Goshonoside F2 es parte de una familia de glucósidos diterpénicos que se encuentran en Rubus chingii Hu . Compuestos similares incluyen Goshonoside F1, Goshonoside F3, Goshonoside F4 y Goshonoside F5 . Estos compuestos comparten estructuras similares pero difieren en sus patrones de glucosilación específicos y actividades farmacológicas . This compound es único debido a su glucosilación específica, que contribuye a su perfil farmacológico distintivo .

Propiedades

Número CAS |

90851-25-5 |

|---|---|

Fórmula molecular |

C26H44O8 |

Peso molecular |

484.6 g/mol |

Nombre IUPAC |

2-[[2-hydroxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H44O8/c1-15(10-12-27)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-33-24-23(32)22(31)21(30)18(13-28)34-24/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+ |

Clave InChI |

CWDBCXIAEGDANA-XNTDXEJSSA-N |

SMILES isomérico |

C/C(=C\CO)/CCC1C(=C)CCC2C1(CCC(C2(C)COC3C(C(C(C(O3)CO)O)O)O)O)C |

SMILES canónico |

CC(=CCO)CCC1C(=C)CCC2C1(CCC(C2(C)COC3C(C(C(C(O3)CO)O)O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)

![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)

![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)

![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)